Home > Products > Screening Compounds P126843 > Myelin Oligodendrocyte Glycoprotein (35-55)
Myelin Oligodendrocyte Glycoprotein (35-55) -

Myelin Oligodendrocyte Glycoprotein (35-55)

Catalog Number: EVT-15269492
CAS Number:
Molecular Formula: C57H76N19O18
Molecular Weight: 1315.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Myelin Oligodendrocyte Glycoprotein (35-55) is a peptide fragment derived from the myelin oligodendrocyte glycoprotein, a key component of the central nervous system myelin sheath. This peptide has garnered attention due to its role in autoimmune diseases, particularly multiple sclerosis, where it acts as an encephalitogenic agent. The sequence of Myelin Oligodendrocyte Glycoprotein (35-55) is H-Met-Glu-Val-Gly-Trp-Tyr-Arg-Pro-Pro-Phe-Ser-Arg-Val-Val-His-Leu-Tyr-Arg-Asn-Gly-Lys-OH, with a molecular weight of approximately 2582.0 g/mol and a chemical formula of C118H177N35O29S .

Source

Myelin Oligodendrocyte Glycoprotein (35-55) is primarily sourced from human tissues and can be synthesized in laboratories using solid-phase peptide synthesis techniques. It is a minor component of the myelin sheath in the central nervous system, which plays a crucial role in the insulation of neuronal axons and the facilitation of electrical signal transmission.

Classification

This compound is classified as a peptide and falls under the category of neurobiological compounds due to its significant involvement in neurological functions and diseases. It is particularly noted for its immunogenic properties, which contribute to its classification as an autoantigen in multiple sclerosis.

Synthesis Analysis

Methods

The synthesis of Myelin Oligodendrocyte Glycoprotein (35-55) typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain attached to an insoluble resin.

Technical Details

  1. Resin Selection: The synthesis often utilizes 2-chlorotrityl chloride resin, which facilitates high coupling efficiency.
  2. Coupling Reactions: The amino acids are protected using Fmoc (9-fluorenylmethyloxycarbonyl) groups. Coupling reactions are performed under controlled conditions to ensure high purity.
  3. Cleavage and Deprotection: After synthesis, the peptide is cleaved from the resin and deprotected using a trifluoroacetic acid solution, followed by precipitation with diethyl ether to isolate the final product .
Molecular Structure Analysis

Structure

Myelin Oligodendrocyte Glycoprotein (35-55) consists of 21 amino acids. Its structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy or circular dichroism spectroscopy, which provide insights into its secondary structure and conformational properties.

Data

  • Molecular Weight: 2581.97 g/mol
  • Chemical Formula: C118H177N35O29S
  • Solubility: Soluble in water up to 0.50 mg/ml .
Chemical Reactions Analysis

Reactions

Myelin Oligodendrocyte Glycoprotein (35-55) participates in various biochemical reactions, primarily involving T cell activation and immune responses. It can induce experimental autoimmune encephalomyelitis in animal models, mimicking multiple sclerosis pathology.

Technical Details

The peptide's interactions with T cell receptors lead to significant immune responses, characterized by cytokine release and activation of immune pathways. The binding affinity to major histocompatibility complex molecules also plays a critical role in its immunogenicity .

Mechanism of Action

Process

The mechanism by which Myelin Oligodendrocyte Glycoprotein (35-55) exerts its effects involves:

  1. T Cell Activation: The peptide binds to specific T cell receptors, leading to T cell proliferation and differentiation.
  2. Cytokine Production: Activated T cells release pro-inflammatory cytokines, contributing to neuroinflammation.
  3. B Cell Response: It also stimulates B cells, leading to antibody production against myelin components .

Data

Studies have shown that Myelin Oligodendrocyte Glycoprotein (35-55) induces strong T and B cell responses, making it a potent immunogen in experimental models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for peptides.

Chemical Properties

  • Stability: The stability of Myelin Oligodendrocyte Glycoprotein (35-55) can be influenced by environmental factors such as temperature and pH.
  • Reactivity: It exhibits reactivity towards various biological molecules, facilitating its role in immune responses .
Applications

Myelin Oligodendrocyte Glycoprotein (35-55) has several scientific applications:

  1. Autoimmune Disease Research: It serves as a model antigen for studying multiple sclerosis and related disorders.
  2. Vaccine Development: The peptide's immunogenic properties are explored for potential therapeutic vaccines against demyelinating diseases.
  3. Diagnostic Tools: It may be utilized in assays to detect autoimmune responses against myelin components .
Immunopathogenesis of MOG 35-55 in Demyelinating Disorders

Role of MOG 35-55 in Autoimmune-Mediated Central Nervous System Inflammation

Myelin oligodendrocyte glycoprotein (MOG) is a minor component of CNS myelin expressed on the outermost surface of myelin sheaths and oligodendrocyte processes. The MOG 35-55 peptide (MEVGWYRSPFSRVVHLYRNGK) represents an immunodominant epitope that induces robust autoimmune responses when administered with adjuvants. In experimental autoimmune encephalomyelitis (EAE) models, immunization with MOG 35-55 triggers CD4+ T cell activation against myelin antigens, leading to blood-brain barrier disruption and CNS infiltration of inflammatory cells. This process mirrors key aspects of human demyelinating diseases like multiple sclerosis (MS) and MOG antibody-associated disease (MOGAD), where autoimmunity against MOG causes neuroinflammation through synergistic T and B cell responses [1] [5].

The encephalitogenic potential of MOG 35-55 stems from its ability to activate myelin-specific T lymphocytes in peripheral lymphoid tissues. Upon entry into the CNS, these T cells become reactivated by local antigen-presenting cells, initiating inflammatory cascades involving monocytes and macrophages. This results in targeted demyelination and axonal injury, particularly in spinal cord regions. Notably, studies using TNF-α inhibitors in autoimmune conditions have paradoxically triggered MOGAD-like syndromes, suggesting these biologics may impair regulatory T-cell function and promote CNS-directed autoimmunity in genetically susceptible individuals [1] [8].

Table 1: Key Characteristics of MOG 35-55-Induced EAE Models

FeatureC57BL/6 Mouse ModelHuman Disease Correlates
AntigenMOG 35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)Native MOG protein conformational epitopes
Disease CourseChronic-progressive paralysisRelapsing-remitting or progressive MS/MOGAD
Pathological HallmarksPerivascular inflammation, demyelination, axonal lossDemyelinating plaques, oligodendrocyte damage
Immune MechanismsTh1/Th17 dominance, autoantibody productionT cell infiltration, MOG-IgG seropositivity
Trigger RequirementsCFA emulsion + pertussis toxinEnvironmental triggers (e.g., infections)

Molecular Mimicry and Cross-Reactivity with Neurofilament Proteins

Molecular mimicry between MOG 35-55 and endogenous neuronal proteins constitutes a critical mechanism in autoimmune demyelination. Structural analyses reveal sequence homologies between MOG 35-55 and neurofilament medium (NF-M) proteins, particularly in regions containing phosphorylation sites. This cross-reactivity enables T cells primed against MOG 35-55 to recognize neurofilament epitopes, leading to collateral axonal targeting during autoimmune attacks. Antibodies against MOG 35-55 further demonstrate polyspecific binding to cytoskeletal components, amplifying neuronal injury beyond direct myelin damage [8] [10].

The pathological consequence of this mimicry is epitope spreading—a phenomenon where initial immune responses against MOG 35-55 diversify to target additional CNS antigens as tissue damage progresses. In chronic EAE, up to 30% of T cell clones recognize neurofilament peptides not present in the initial immunization. Similarly, patients with MOGAD exhibit antibody responses against neurofilament light chain (NfL), correlating with axonal injury biomarkers in cerebrospinal fluid. This self-perpetuating cycle of cross-reactivity significantly contributes to the neurodegenerative component of demyelinating disorders [8].

Table 2: Cross-Reactive Targets of MOG 35-55-Specific Immunity

MOG 35-55 RegionCross-Reactive ProteinSequence HomologyPathological Consequence
YRSPFSRVNF-M phosphorylation site57%Axonal cytoskeleton disruption
VVHLYRNGKMicrotubule-associated protein44%Neuronal transport impairment
GWYRSPFGlial fibrillary acidic protein38%Astrocyte activation

Cytokine and Chemokine Signatures in MOG 35-55-Induced Experimental Autoimmune Encephalomyelitis

MOG 35-55-induced EAE features distinct cytokine profiles driving neuroinflammation. Proinflammatory Th1 (IFN-γ, TNF-α) and Th17 (IL-17A, IL-22) cytokines peak during acute paralysis, orchestrating leukocyte recruitment across the blood-brain barrier. Chemokines CCL2 (MCP-1) and CXCL10 amplify macrophage/microglial activation and T cell trafficking to demyelinating lesions. Regulatory cytokines like IL-10 and TGF-β emerge during recovery phases but remain insufficient to fully resolve inflammation in chronic disease [5] [8] [9].

Transgenic models demonstrate cytokine manipulation dramatically alters EAE outcomes. IL-32α-overexpressing mice exhibit attenuated disease severity with reduced IL-1β, IL-6, and TNF-α in spinal cords. This correlates with diminished microglial activation and preserved myelin integrity, suggesting IL-32α may promote an anti-inflammatory milieu. Conversely, IFN-γ deficiency paradoxically exacerbates EAE, indicating complex regulatory roles for cytokines beyond simple pro-/anti-inflammatory classifications. The spatiotemporal dynamics of these signaling molecules create self-reinforcing inflammatory niches that sustain chronic demyelination [8].

Table 3: Cytokine Dynamics in MOG 35-55 EAE Pathogenesis

PhaseDominant Cytokines/ChemokinesPrimary Cellular SourcesPathological Effects
Induction (Day 0-7)IL-12, CXCL10Dendritic cells, macrophagesTh1 polarization, T cell priming
Acute Attack (Day 10-21)IFN-γ, IL-17, CCL2, IL-1βTh1/Th17 cells, microgliaBBB disruption, leukocyte recruitment
Disease PeakTNF-α, IL-6, GM-CSFMacrophages, microgliaDemyelination, oligodendrocyte apoptosis
Recovery/ChronicIL-10, TGF-β, IL-4Tregs, astrocytesRemyelination failure, glial scarring

Genetic Determinants of Susceptibility to MOG 35-55-Driven Autoimmunity

Genetic background profoundly influences MOG 35-55-induced EAE susceptibility. C57BL/6 mice exhibit high vulnerability due to MHC class II (H-2b) alleles that efficiently present MOG 35-55 to CD4+ T cells. The I-Ab molecule binds MOG 35-55 with high affinity via anchor residues at positions 40 (Tyr), 42 (Arg), and 47 (Arg), enabling stable T cell receptor engagement. Non-MHC genes also contribute, as evidenced by varying EAE severity in transgenic strains with identical H-2b backgrounds. Polymorphisms in immune regulators like CTLA-4, IL-2 receptors, and complement proteins modify disease penetrance and progression [2] [5] [8].

Human leukocyte antigen (HLA) associations mirror murine findings in MOGAD. HLA-DRB103:01 and HLA-DQB102:01 alleles correlate with seropositive MOGAD, suggesting conserved antigen presentation mechanisms across species. Genome-wide association studies further implicate polymorphisms in T cell signaling (PTPN22) and cytokine receptors (IL7R). These genetic insights explain clinical heterogeneity in demyelinating disorders and highlight potential therapeutic targets within antigen presentation pathways [1] [8].

Role of B Cells in MOG 35-55-Specific Antibody Production and Pathogenicity

B cells critically amplify MOG 35-55-induced pathology through antibody production, antigen presentation, and cytokine secretion. Following MOG 35-55 immunization, mice develop high-titer anti-MOG IgG antibodies that directly contribute to demyelination via complement-dependent cytotoxicity and Fc receptor-mediated phagocytosis. Autoantibodies further undergo epitope spreading to recognize conformational MOG epitopes beyond the initiating 35-55 linear sequence, a phenomenon also observed in human MOGAD [6] [10].

Notably, B cells exhibit pathogenic functions extending beyond antibody secretion. They efficiently present MOG 35-55 to T cells via MHC-II and produce proinflammatory cytokines (LT-α, IL-6) that sustain neuroinflammation. Depletion studies confirm B cell involvement in both induction and effector phases, with early depletion preventing EAE initiation, while late depletion ameliorates established disease. Intriguingly, MOG 35-55 immunization also triggers anti-nuclear antibodies, suggesting loss of B cell tolerance to non-myelin antigens may contribute to disease pathogenesis [6] [10].

Table 4: Pathogenic Functions of B Cells in MOG 35-55 Immunity

B Cell FunctionMechanismPathological Consequence
Autoantibody ProductionComplement activation, Fc receptor engagementMyelin opsonization, phagocytosis
Antigen PresentationMHC-II restricted presentation to CD4+ T cellsT cell reactivation in CNS
Cytokine SecretionIL-6, LT-α, GM-CSF productionMicroglial activation, Th17 differentiation
Immune Complex FormationDeposition in CNS parenchymaSecondary inflammation
Ectopic Germinal CentersMeningeal lymphoid neogenesisChronic intrathecal autoimmunity

Properties

Product Name

Myelin Oligodendrocyte Glycoprotein (35-55)

Molecular Formula

C57H76N19O18

Molecular Weight

1315.3 g/mol

InChI

InChI=1S/C57H76N19O18/c1-31(2)51(55(91)72-27-47(85)65-21-41(79)62-19-39(77)61-20-40(78)63-22-42(80)67-28-48(86)73-36(57(93)94)13-8-9-15-58)75-56(92)52(32(3)4)74-49(87)29-68-43(81)23-64-46(84)26-71-54(90)38-14-10-16-76(38)50(88)30-69-44(82)24-66-45(83)25-70-53(89)37(59-5)17-33-18-60-35-12-7-6-11-34(33)35/h6-7,11-12,18-27,29-32,36-38,51-52,59-60H,8-10,13-17,28,58H2,1-5H3,(H,61,77)(H,62,79)(H,63,78)(H,64,84)(H,65,85)(H,66,83)(H,67,80)(H,68,81)(H,69,82)(H,70,89)(H,71,90)(H,72,91)(H,73,86)(H,74,87)(H,75,92)(H,93,94)/t36-,37-,38-,51-,52-/m0/s1

InChI Key

FDTAHYCEBONMQS-AKWWJSSDSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)N[CH]C(=O)N[CH]C(=O)N[CH]C(=O)N[CH]C(=O)N[CH]C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)[CH]NC(=O)[CH]NC(=O)[CH]NC(=O)C1CCCN1C(=O)[CH]NC(=O)[CH]NC(=O)[CH]NC(=O)C(CC2=CNC3=CC=CC=C32)NC

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[CH]C(=O)N[CH]C(=O)N[CH]C(=O)N[CH]C(=O)N[CH]C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[CH]NC(=O)[CH]NC(=O)[CH]NC(=O)[C@@H]1CCCN1C(=O)[CH]NC(=O)[CH]NC(=O)[CH]NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.